

An In-Depth Technical Guide to AMP-PNP Lithium Hydrate for Researchers

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Compound of Interest

Compound Name: AMP-PNP lithium hydrate

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Authored for researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of Adenosine 5'-(β,γ -imido)triphosphate (AMP-PNP) lithium hydrate, a non-hydrolyzable analog of adenosine triphosphate (ATP). This document details its physicochemical properties, core applications in research, detailed experimental protocols, and its role in studying enzymatic processes and signaling pathways.

Core Properties of AMP-PNP Lithium Hydrate

AMP-PNP is a critical tool in biochemistry and molecular biology, primarily utilized for its ability to bind to ATP-dependent enzymes without being hydrolyzed. This characteristic effectively traps enzymes in an ATP-bound state, allowing for detailed study of their structure and function.

| Property | Value | Reference |
|------------------|---|-----------------|
| CAS Number | 25612-73-1 | [1][2][3][4][5] |
| Molecular Weight | 506.20 g/mol (free acid basis) | [1][2][3][4][5] |
| Synonyms | Adenosine 5'-(β,γ -imido)triphosphate lithium salt hydrate, β,γ -Imidoadenosine 5'-triphosphate lithium salt hydrate, Adenylyl imidodiphosphate lithium salt hydrate | [2][3] |
| Appearance | White to light yellow solid | [6] |
| Purity | Typically $\geq 90\%$ (HPLC) | [7] |
| Storage | Store at -20°C | [7] |

Mechanism of Action and Key Applications

AMP-PNP serves as a competitive inhibitor for the majority of ATP-dependent enzyme systems.[7] Its resistance to hydrolysis between the β and γ phosphate groups makes it an invaluable tool for several research applications:

- **Structural Biology:** AMP-PNP is extensively used in techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) to stabilize proteins in their ATP-bound conformation, providing structural insights into their mechanisms.
- **Enzyme Kinetics:** It is used to study the kinetics of ATP-dependent enzymes by acting as a competitive inhibitor, helping to elucidate the enzyme's catalytic mechanism.
- **Motor Proteins:** AMP-PNP is instrumental in studying the mechanochemical cycle of motor proteins such as kinesin and myosin. It arrests the motor protein in a state that is strongly bound to its cytoskeletal track (e.g., microtubules for kinesin), facilitating the study of this specific step in the motility cycle.

- **Ion Channels:** It has been used to investigate the function of ATP-sensitive ion channels, for instance, by blocking ATP-sensitive potassium channels (KATP).[8]
- **Signaling Pathways:** AMP-PNP is a useful tool for dissecting signaling pathways that involve extracellular ATP and purinergic receptors.

Detailed Experimental Protocols

In Vitro Motility Assay for Kinesin Motor Proteins

This assay is used to observe the movement of microtubules propelled by surface-adsorbed kinesin motors. The inclusion of AMP-PNP is used to study the rigor-like state where the motor is tightly bound to the microtubule.

Materials:

- Kinesin-1 motor proteins
- Fluorescently labeled microtubules
- Casein solution for surface blocking
- Assay buffer (e.g., BRB80: 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.9)
- ATP solution (e.g., 1 mM in assay buffer)
- AMP-PNP solution (concentrations can be varied, e.g., 10 μ M to 1 mM)
- Oxygen scavenger system
- Glass-bottom multi-well plates

Methodology:

- **Surface Preparation:** Coat the glass surface of a well with casein solution to prevent non-specific binding of proteins.
- **Motor Adhesion:** Introduce the kinesin-1 motor protein solution into the well and allow the motors to adhere to the surface.

- **Microtubule Addition:** Add the fluorescently labeled microtubules to the well.
- **Initiation of Motility:** To observe normal motility, add the ATP solution. Microtubule gliding can be visualized using fluorescence microscopy.
- **Induction of Rigor State:** To study the effect of AMP-PNP, introduce a solution containing AMP-PNP (with or without a low concentration of ATP). This will lead to a decrease in microtubule gliding velocity and an increase in the number of stationary microtubules, as AMP-PNP competitively inhibits ATP binding and locks the kinesin in a microtubule-bound state.
- **Data Acquisition and Analysis:** Record time-lapse videos of microtubule movement. Analyze the velocity, number, and length of moving and stationary microtubules to quantify the inhibitory effect of AMP-PNP.

ATPase Activity Assay for Kinesin

This assay measures the rate of ATP hydrolysis by kinesin, which is stimulated by microtubules. AMP-PNP is used as a competitive inhibitor to determine its effect on the enzyme's catalytic activity.

Materials:

- Purified kinesin
- Polymerized and stabilized microtubules (e.g., with taxol)
- Assay buffer
- ATP
- AMP-PNP
- ADP-Glo™ Kinase Assay kit (or a similar system to detect ADP production)

Methodology:

- **Reaction Setup:** In a multi-well plate, prepare reaction mixtures containing the assay buffer, microtubules, and varying concentrations of AMP-PNP.
- **Enzyme Addition:** Add a fixed concentration of the kinesin enzyme to each well.
- **Initiate Reaction:** Start the reaction by adding a saturating concentration of ATP.
- **Incubation:** Incubate the plate at a constant temperature (e.g., 25°C) for a set period.
- **Quantify ADP Production:** Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which quantifies ADP through a luciferase-based reaction that generates a luminescent signal.
- **Data Analysis:** Plot the rate of ADP production against the concentration of AMP-PNP. This allows for the determination of the inhibitory constant (K_i) of AMP-PNP for the kinesin ATPase activity.

Cryo-Electron Microscopy (Cryo-EM) Sample Preparation

AMP-PNP is used to lock a protein in its ATP-bound state, allowing for high-resolution structural determination of this conformation.

Materials:

- Purified protein of interest
- AMP-PNP solution
- Cryo-EM grids (e.g., holey carbon grids)
- Plunge-freezing apparatus (e.g., Vitrobot)
- Liquid ethane and liquid nitrogen

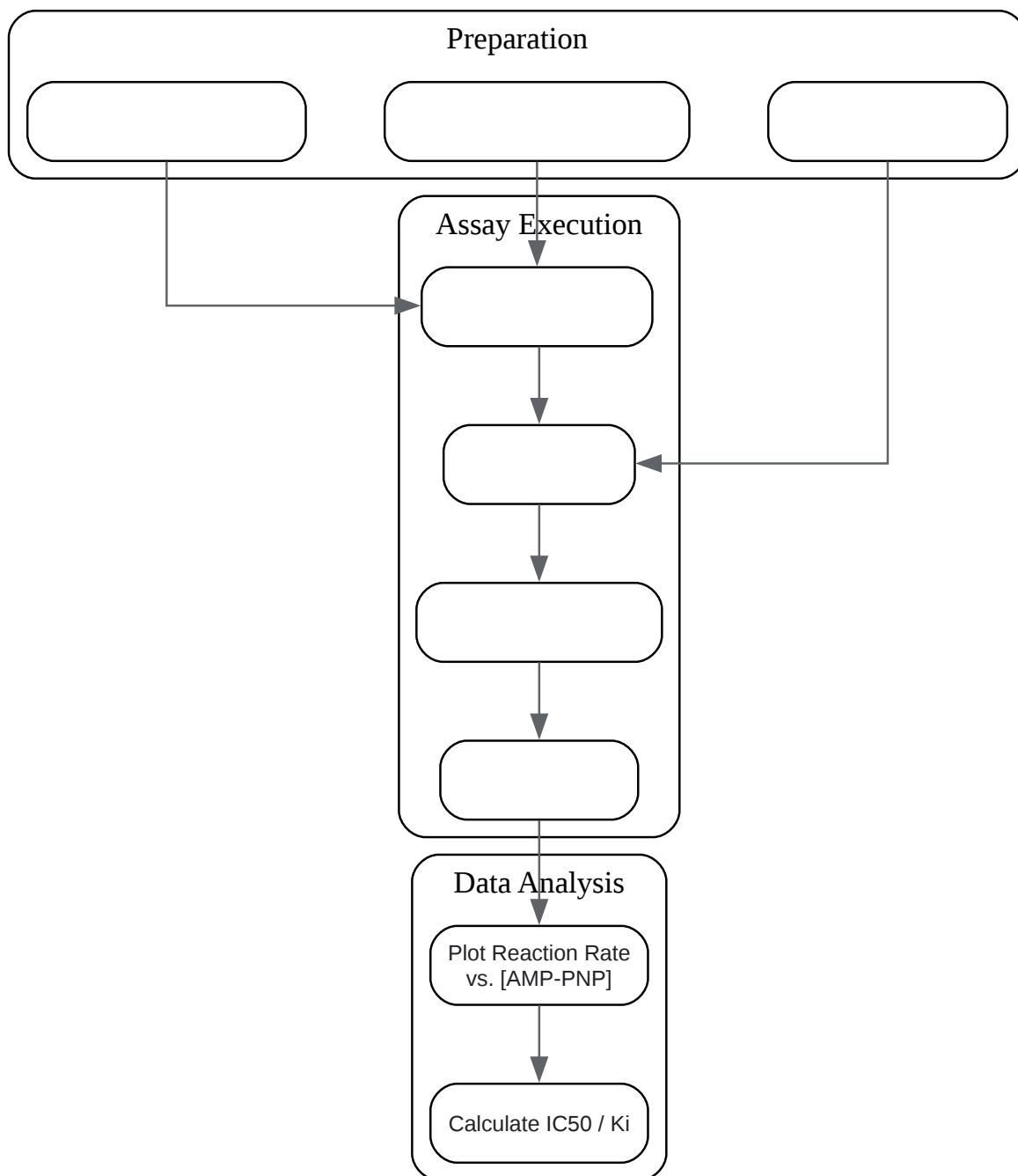
Methodology:

- **Complex Formation:** Incubate the purified protein with a saturating concentration of AMP-PNP to ensure all protein molecules are in the AMP-PNP-bound state. A typical concentration is 1 mM AMP-PNP.
- **Grid Preparation:** Glow-discharge the cryo-EM grids to make them hydrophilic.
- **Sample Application:** Apply a small volume (typically 3-4 μ L) of the protein-AMP-PNP complex to the grid.
- **Blotting and Plunge-Freezing:** Inside the plunge-freezing apparatus, blot the grid to create a thin film of the sample and then rapidly plunge it into liquid ethane cooled by liquid nitrogen. This vitrifies the sample, preserving the protein structure.
- **Grid Storage and Imaging:** Store the vitrified grids in liquid nitrogen until they are ready to be imaged in a transmission electron microscope.

Visualizing Workflows and Pathways with AMP-PNP

Experimental Workflow: Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory effect of AMP-PNP on an ATP-dependent enzyme.

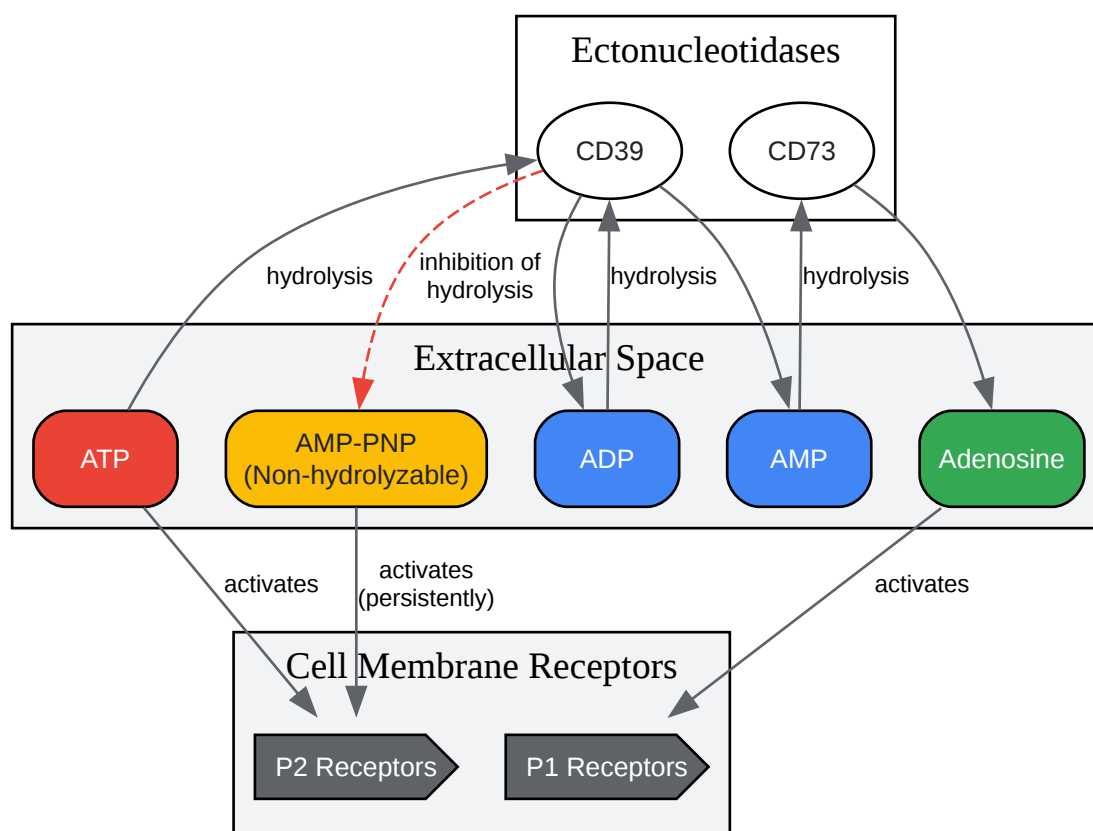


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Caption: Workflow for an enzyme inhibition assay using AMP-PNP.

Signaling Pathway: Purinergic Signaling and AMP-PNP's Role

Extracellular ATP plays a crucial role in cell-to-cell communication through purinergic signaling. Ectonucleotidases on the cell surface regulate this signaling by hydrolyzing ATP. AMP-PNP can be used to study the effects of a non-hydrolyzable form of ATP in this pathway.



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Caption: Role of AMP-PNP in the purinergic signaling pathway.

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